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molecular formula C9H9BrO4 B8721852 Benzoic acid, 3-bromo-2-hydroxy-5-methoxy-, methyl ester CAS No. 153355-46-5

Benzoic acid, 3-bromo-2-hydroxy-5-methoxy-, methyl ester

Cat. No. B8721852
M. Wt: 261.07 g/mol
InChI Key: YZAZPGYTPQKRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05290939

Procedure details

In the course of from 30 to 45 minutes, at 20°, with stirring, 43.9 g of bromine are added dropwise to a solution of 45.9 g of 2-hydroxy-5-methoxy-benzoic acid methyl ester in 125 ml of heptane. The reaction mixture is then stirred for a further 3 to 4 hours, then diluted with 110 ml of water and stirred for a further one hour and then 295 ml of heptane and 46 ml of tert-butyl methyl ether are added thereto. The mixture is then heated to from 50° to 55° and the aqueous phase is separated off. The organic phase is extracted twice with 114 ml of water each time and cooled to -20°. The crystals which precipitate are filtered off and dried under a high vacuum. 3-Bromo-2-hydroxy-5-methoxy-benzoic acid methyl ester is thus obtained; yield 82.5% of the theoretical yield.
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Quantity
295 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5](=[O:15])[C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:7]=1[OH:14].COC(C)(C)C>CCCCCCC.O>[CH3:3][O:4][C:5](=[O:15])[C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[C:8]([Br:1])[C:7]=1[OH:14]

Inputs

Step One
Name
Quantity
43.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
45.9 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)OC)O)=O
Name
Quantity
125 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
46 mL
Type
reactant
Smiles
COC(C)(C)C
Name
Quantity
295 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
In the course of from 30 to 45 minutes, at 20°, with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for a further 3 to 4 hours
Duration
3.5 (± 0.5) h
STIRRING
Type
STIRRING
Details
stirred for a further one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated to from 50° to 55°
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated off
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted twice with 114 ml of water each time
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20°
FILTRATION
Type
FILTRATION
Details
The crystals which precipitate are filtered off
CUSTOM
Type
CUSTOM
Details
dried under a high vacuum

Outcomes

Product
Details
Reaction Time
37.5 (± 7.5) min
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)OC)Br)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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